1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide
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Overview
Description
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of sulfonyl-containing molecules This compound is characterized by the presence of an isoxazole ring, a sulfonyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, introduction of the sulfonyl group, and coupling with the pyrrolidine carboxamide.
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Coupling with Pyrrolidine Carboxamide: The final step involves coupling the isoxazole-sulfonyl intermediate with N-isopentylpyrrolidine-2-carboxamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidine
- 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)proline
Uniqueness
1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-isopentylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H25N3O4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(3-methylbutyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H25N3O4S/c1-10(2)7-8-16-15(19)13-6-5-9-18(13)23(20,21)14-11(3)17-22-12(14)4/h10,13H,5-9H2,1-4H3,(H,16,19) |
InChI Key |
ZUPHNZPTMHYZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NCCC(C)C |
Origin of Product |
United States |
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